1-Methyl-3-propylimidazolium tetrafluoroborate

Viscosity Rheology Transport Properties

1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) is a room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium tetrafluoroborate family. It is characterized by a propyl chain on the imidazolium cation and a tetrafluoroborate anion, resulting in a molecular weight of 212.00 g/mol.

Molecular Formula C7H13BF4N2
Molecular Weight 212 g/mol
CAS No. 244193-48-4
Cat. No. B1251501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-propylimidazolium tetrafluoroborate
CAS244193-48-4
Synonyms(PMIM)(BF4)
1-methyl-3-propylimidazolium tetrafluoroborate
Molecular FormulaC7H13BF4N2
Molecular Weight212 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCN1C=C[N+](=C1)C
InChIInChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1
InChIKeyXFTQQJUVYZPNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-propylimidazolium Tetrafluoroborate (CAS 244193-48-4): A Mid-Chain Imidazolium Ionic Liquid for Electrochemical and Synthetic Applications


1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) is a room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-3-methylimidazolium tetrafluoroborate family [1]. It is characterized by a propyl chain on the imidazolium cation and a tetrafluoroborate anion, resulting in a molecular weight of 212.00 g/mol [2]. As an ionic liquid, it exhibits the class-defining properties of negligible vapor pressure, high thermal stability, and non-flammability, making it a candidate for green chemistry and advanced electrochemical systems .

Why 1-Methyl-3-propylimidazolium Tetrafluoroborate Cannot Be Interchanged with EMIM or BMIM Analogs


Generic substitution among imidazolium tetrafluoroborate ionic liquids (e.g., [EMIM][BF4] or [BMIM][BF4]) is not scientifically sound due to the profound impact of the alkyl chain length on key physicochemical properties. As the chain length increases from ethyl to propyl to butyl, fundamental transport and phase-change properties such as viscosity, ionic conductivity, and melting point change non-linearly and often by orders of magnitude [1]. This is because the alkyl chain dictates the balance between van der Waals interactions, hydrogen bonding networks, and ion packing efficiency, which in turn govern the bulk behavior of the material [2]. Consequently, selecting [PMIM][BF4] over its shorter or longer chain analogs represents a deliberate choice to optimize specific performance parameters in a given application, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence for 1-Methyl-3-propylimidazolium Tetrafluoroborate vs. In-Class Analogs


Viscosity Comparison: [PMIM][BF4] Exhibits Significantly Lower Viscosity than [BMIM][BF4]

The viscosity of [PMIM][BF4] at 25 °C is reported as 74.4 cP, which is markedly lower than that of its butyl analog, [BMIM][BF4], measured at 219 cP under the same conditions [1]. This represents a ~66% reduction in viscosity. While the ethyl analog, [EMIM][BF4], can be even less viscous, [PMIM][BF4] offers a key middle ground where viscosity is substantially reduced compared to longer-chain ILs without sacrificing other beneficial properties like hydrophobicity or electrochemical stability.

Viscosity Rheology Transport Properties Ionic Liquid Electrolyte

Ionic Conductivity Analysis: [PMIM][BF4] Balances Conductivity and Viscosity

The ionic conductivity of pure [PMIM][BF4] is reported as 4.08 mS/cm at 25 °C . This value is notably lower than the reported conductivity of [EMIM][BF4], which can reach 13.6 mS/cm [1]. However, when compared to [BMIM][BF4] (approx. 4.09 mS/cm at 20 °C), the conductivity is nearly identical . This data positions [PMIM][BF4] as an electrolyte component that offers a significantly improved (lower) viscosity compared to [BMIM][BF4] without a corresponding loss in ionic conductivity, presenting a more favorable trade-off for applications where both low resistance and fluidity are paramount.

Ionic Conductivity Electrochemistry Electrolyte Impedance Spectroscopy

Phase Behavior: [PMIM][BF4] Melting Point Differentiates it from Low-Melting Analogs

The melting point (Tm) of [PMIM][BF4] is consistently reported as 17 °C [1]. This is a stark contrast to the butyl analog, [BMIM][BF4], which has a melting point of -71 °C , and is also higher than the ethyl analog [EMIM][BF4] which melts at 15 °C . This higher Tm indicates that [PMIM][BF4] exists closer to a solid-liquid phase boundary at standard room temperatures. For applications requiring a material that solidifies at moderately reduced temperatures—potentially for thermal management, phase-change materials, or certain separation processes—this property offers a distinct operational advantage over its more freeze-resistant counterparts.

Melting Point Phase Transition Thermal Analysis Ionic Liquid

Thermal Stability Profile: [PMIM][BF4] Demonstrates High Decomposition Onset

Research indicates that 1-methyl-3-propylimidazolium-based salts exhibit high thermal stability, with decomposition typically commencing above 300 °C [1]. While this is a common class-level property for imidazolium tetrafluoroborate ionic liquids, it provides a quantifiable baseline for operational limits. The specific structural features of the [PMIM] cation, including its propyl chain, contribute to a robust interionic network that defines this high-temperature resilience [2]. This ensures the compound remains stable and non-volatile well beyond the operating ranges of conventional organic solvents and even some other IL families, mitigating safety and performance degradation risks in high-temperature applications.

Thermal Stability Thermogravimetric Analysis Decomposition Temperature Ionic Liquid

Validated Application Scenarios for 1-Methyl-3-propylimidazolium Tetrafluoroborate Based on Quantitative Evidence


Electrolyte Component for High-Rate Electrochemical Devices

The combination of moderate ionic conductivity (4.08 mS/cm) and significantly lower viscosity (74.4 cP) compared to the widely used [BMIM][BF4] (219 cP) makes [PMIM][BF4] a superior electrolyte additive or co-solvent for applications requiring high power density [1]. Its lower viscosity facilitates faster ion diffusion and reduces internal resistance, leading to improved rate capability in lithium-ion batteries, supercapacitors, and dye-sensitized solar cells. Researchers aiming to optimize the power output of their devices without compromising electrochemical stability should prioritize [PMIM][BF4] over higher-viscosity alternatives.

Tunable Reaction Medium for Temperature-Sensitive Synthesis and Separations

The distinctive melting point of 17 °C provides a unique operational handle absent in both lower-melting analogs like [BMIM][BF4] (-71 °C) and higher-melting ILs . This allows [PMIM][BF4] to be employed as a reaction solvent that is a free-flowing liquid at typical reaction temperatures (e.g., 25-80 °C) but can be induced to solidify with mild cooling. This property is invaluable for simplifying product recovery and catalyst recycling via liquid-solid phase separation, particularly in pharmaceutical and fine chemical synthesis where such 'switchable' solvent systems reduce downstream processing complexity and waste.

Formulation of Balanced Polymer Electrolytes and Ion Gels

In the development of polymer electrolytes and ion gels, a delicate balance between ionic transport and mechanical integrity is required. [PMIM][BF4]'s property profile—specifically its 66% lower viscosity than [BMIM][BF4] while maintaining comparable conductivity—makes it an ideal plasticizer and conductivity enhancer [1]. When incorporated into polymer matrices (e.g., PVDF-HFP), [PMIM][BF4] can effectively increase segmental mobility of polymer chains and promote ion transport without excessively softening the material or causing phase separation, enabling the fabrication of robust, freestanding electrolyte membranes for solid-state batteries and actuators.

High-Temperature Solvent for Sustainable Organic Transformations

Leveraging its class-verified thermal stability (>300 °C) [2], [PMIM][BF4] is a reliable non-volatile solvent for organic reactions conducted at elevated temperatures (e.g., >150 °C) where traditional solvents would pressurize or decompose. It can serve as a medium for microwave-assisted synthesis or high-temperature catalytic processes, including cross-couplings and cyclizations, enabling faster kinetics and higher yields under safe, atmospheric-pressure conditions. Its negligible vapor pressure eliminates solvent loss and reduces occupational exposure risks compared to volatile organic compounds (VOCs).

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